1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone
Description
Crystallographic Analysis
The crystallographic investigation of this compound requires sophisticated single-crystal X-ray diffraction techniques to determine the precise three-dimensional arrangement of atoms within the crystal lattice. X-ray crystallography represents the primary method for characterizing the atomic structure of materials and serves as the foundation for understanding molecular geometry, intermolecular interactions, and crystal packing arrangements. The technique involves three fundamental steps: obtaining high-quality crystals, collecting diffraction data through exposure to monochromatic X-rays, and computational analysis to determine the atomic positions.
For pyrazole derivatives similar to this compound, crystallographic studies have revealed critical structural parameters including bond lengths, bond angles, and dihedral angles between aromatic rings. The central pyrazole ring typically adopts specific conformations that influence the overall molecular geometry and crystal packing behavior. In related pyrazole compounds, the pyrazole ring demonstrates characteristic envelope conformations with specific atoms showing maximum deviation from the mean plane.
The crystallographic analysis of pyrazole-containing compounds frequently reveals significant dihedral angles between the pyrazole ring and attached aromatic substituents. For instance, in structurally related compounds, dihedral angles ranging from 6.2 degrees to 86.4 degrees have been observed between the pyrazole ring and phenyl substituents. These angular relationships directly influence the compound's crystal packing arrangement and intermolecular interaction patterns.
The crystal structure stabilization in pyrazole derivatives commonly occurs through various intermolecular interactions, including carbon-hydrogen to oxygen hydrogen bonds, pi-pi stacking interactions, and van der Waals forces. These interactions contribute to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks within the crystal lattice. The specific arrangement of this compound within its crystal structure would be determined by the interplay between the 2-methylphenyl substituent, the pyrazole ring, and the ethanone functional group.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about the compound's structural features and electronic environment. Nuclear magnetic resonance spectroscopy represents one of the most powerful tools for structural elucidation, offering detailed information about the carbon and hydrogen framework of the molecule.
Proton nuclear magnetic resonance spectroscopy analysis reveals characteristic chemical shift patterns corresponding to the various hydrogen environments within the molecule. The 2-methylphenyl substituent contributes aromatic proton signals in the 7.0-8.0 parts per million region, while the methyl group attached to the phenyl ring appears as a singlet around 2.3 parts per million. The pyrazole ring proton typically appears as a distinct singlet in the 8.0-8.5 parts per million range, reflecting the electron-deficient nature of the heterocyclic system. The ethanone methyl group presents as a characteristic singlet around 2.5 parts per million, distinguishable from other methyl resonances through its chemical shift position.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, revealing the carbonyl carbon of the ethanone group typically around 190-200 parts per million. The aromatic carbons of both the pyrazole ring and the 2-methylphenyl substituent appear in the 110-150 parts per million region, with specific chemical shifts depending on their electronic environment and substitution patterns. The methyl carbons appear in the aliphatic region, typically between 15-25 parts per million.
Recent advances in nuclear magnetic resonance spectroscopy, including deep learning approaches for pure shift spectra generation, have enhanced the resolution and sensitivity of structural analysis. These computational methods can transform complex multiplet patterns into simplified singlet spectra, facilitating more accurate structural determination and reducing spectral overlap issues.
Infrared spectroscopy analysis of this compound reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretch of the ethanone group appears as a strong absorption around 1680-1700 reciprocal centimeters, reflecting the conjugated nature of the ketone with the pyrazole ring. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 reciprocal centimeters region, while aromatic carbon-hydrogen stretching occurs around 3000-3100 reciprocal centimeters. The presence of the 2-methylphenyl substituent contributes additional aromatic vibrations and methyl carbon-hydrogen stretching around 2850-3000 reciprocal centimeters.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural verification. The molecular ion peak appears at mass-to-charge ratio 200, corresponding to the molecular weight of 200.24 grams per mole. Characteristic fragmentation patterns include loss of the ethanone group (mass 43) and various aromatic fragmentation pathways that provide structural confirmation.
Computational Molecular Modeling Studies
Computational molecular modeling studies of this compound employ advanced quantum mechanical calculations to predict structural parameters, electronic properties, and molecular behavior. Density functional theory calculations using basis sets such as 6-31G** or 6-311++G(d,p) provide accurate predictions of molecular geometry, vibrational frequencies, and electronic distributions.
The computational analysis reveals important information about the preferred conformations of the molecule, particularly regarding the rotation around the bond connecting the pyrazole ring to the 2-methylphenyl substituent. Energy calculations can identify the most stable conformational arrangements and determine rotational barriers between different conformers. The electronic structure calculations also provide insights into the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence reactivity patterns.
Molecular orbital analysis through computational methods reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's electronic properties and potential reactivity. The computational results can predict spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared vibrational frequencies, allowing for comparison with experimental data.
Solvent effects on molecular structure and properties can be investigated through computational methods using implicit solvent models. These calculations reveal how different solvent environments influence the molecular geometry, conformational preferences, and electronic properties of this compound.
Tautomeric Behavior and Conformational Analysis
The tautomeric behavior of this compound is fundamentally influenced by the intrinsic tautomeric properties of the pyrazole ring system, which exists in dynamic equilibrium between different protomeric forms. Pyrazole derivatives demonstrate characteristic annular tautomerism involving proton exchange between the two nitrogen atoms of the five-membered ring. However, the presence of the 2-methylphenyl substituent at the nitrogen-1 position effectively prevents this tautomeric interconversion by blocking one of the nitrogen sites.
The substitution pattern in this compound results in a fixed tautomeric form, eliminating the typical tautomeric equilibrium observed in unsubstituted pyrazoles. This structural constraint significantly influences the compound's nuclear magnetic resonance spectroscopic behavior, as individual carbon-13 signals can be observed for the carbon-3 and carbon-5 positions of the pyrazole ring without the broadening effects typically associated with rapid tautomeric exchange.
Conformational analysis of the molecule focuses on the rotational freedom around the nitrogen-phenyl bond and the positioning of the 2-methylphenyl substituent relative to the pyrazole ring plane. Computational studies reveal that the phenyl ring can adopt various orientations relative to the pyrazole plane, with energy barriers determining the preferred conformational arrangements. The 2-methyl substituent on the phenyl ring introduces additional steric considerations that influence the preferred conformational states.
The ethanone substituent at the carbon-4 position of the pyrazole ring contributes to the overall conformational behavior through electronic effects and potential steric interactions. The carbonyl group's planar geometry and its conjugation with the pyrazole ring system restrict certain conformational arrangements while stabilizing others through electronic delocalization.
Temperature-dependent conformational behavior can be studied through variable-temperature nuclear magnetic resonance spectroscopy, revealing the energy barriers between different conformational states and the kinetics of conformational interconversion. These studies provide valuable insights into the dynamic behavior of the molecule in solution and the factors governing its conformational preferences.
The influence of solvent environment on conformational behavior represents another critical aspect of the molecular characterization. Different solvents can stabilize specific conformational arrangements through differential solvation effects, hydrogen bonding interactions, or dielectric stabilization of polar conformers. These solvent-dependent effects are particularly important for understanding the compound's behavior in various chemical and biological environments.
Properties
IUPAC Name |
1-[1-(2-methylphenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJGSNIKFGKXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650787 | |
| Record name | 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-07-7 | |
| Record name | 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Diketones and Hydrazines
The most common approach to synthesize pyrazole derivatives like this compound involves the cyclocondensation of β-diketones (such as acetylacetone derivatives) with substituted phenylhydrazines. This method proceeds via the formation of hydrazones followed by ring closure to the pyrazole ring under reflux conditions in acidic or neutral media.
- Typical Reaction Conditions:
- Reactants: 2-methylphenylhydrazine and ethyl acetoacetate or acetylacetone
- Solvent: Ethanol or glacial acetic acid
- Temperature: Reflux (approximately 80–110 °C)
- Duration: 4–6 hours
- Workup: Cooling, filtration, and recrystallization from ethanol or methanol to purify the product
This approach yields the pyrazole core with the 2-methylphenyl substituent at N-1 and the acetyl group at C-4, consistent with the target compound structure.
Multi-Component Reactions (MCRs)
Recent advances have employed multi-component reactions involving:
- 2-methylphenylhydrazine
- α,β-unsaturated ketones or aldehydes
- Other carbonyl compounds or cyano derivatives
These MCRs enable efficient synthesis of pyrazole derivatives with varied substitutions and have been reported to provide moderate to good yields (typically 68–80%) with fewer purification steps.
Use of Hydrazonoyl Chlorides and Ethanones
An alternative synthetic route involves the reaction of hydrazonoyl chlorides with ethanone derivatives under basic conditions to form pyrazole rings. This method allows for structural diversity and can be adapted for 2-methylphenyl substitution by using appropriately substituted hydrazonoyl chlorides.
Detailed Reaction Procedure Example
A representative synthesis based on literature protocols is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Methylphenylhydrazine (1 equiv), ethyl acetoacetate (1 equiv), ethanol solvent | Mix and reflux under stirring for 4–6 hours |
| 2 | Cooling to room temperature | Precipitation of the pyrazole product |
| 3 | Filtration and washing with cold ethanol | Isolation of crude product |
| 4 | Recrystallization from ethanol or methanol | Purification to obtain pure this compound |
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Yield: Typically ranges from 65% to 80%, depending on reaction optimization.
- Purity: Confirmed by melting point determination, NMR, and mass spectrometry.
Reaction Optimization Parameters
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol, acetic acid, or DMF | Solvent polarity affects solubility and reaction rate |
| Temperature | 80–110 °C (reflux) | Higher temperatures accelerate cyclization but may cause side reactions |
| Reaction Time | 4–6 hours | Insufficient time leads to incomplete conversion; excessive time may degrade product |
| Stoichiometry | Equimolar or slight excess of hydrazine | Excess hydrazine can drive reaction to completion |
| Catalyst/Additives | Acetic acid or base (KOH) | Acidic conditions favor cyclization; bases used in alternative methods |
Characterization and Verification
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the pyrazole ring and acetyl group.
- Mass Spectrometry (MS): Confirms molecular weight consistent with C13H12N2O.
- Infrared Spectroscopy (IR): Shows characteristic carbonyl (C=O) stretch around 1650 cm^-1.
- Thin-Layer Chromatography (TLC): Used for reaction monitoring.
- Melting Point: Sharp melting point confirms purity.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | 2-Methylphenylhydrazine + ethyl acetoacetate | Reflux in ethanol, 4–6 h | 65–80 | Most common, straightforward |
| Multi-Component Reaction | 2-Methylphenylhydrazine + aldehydes + cyano compounds | Ethanol, reflux or room temp | 68–80 | Efficient for derivative libraries |
| Hydrazonoyl Chloride Route | Hydrazonoyl chlorides + ethanones | Basic medium, reflux | Variable | Allows structural diversity |
Research Findings and Notes
- The cyclocondensation method is widely reported for pyrazole derivatives with aromatic substitutions, including 2-methylphenyl groups, due to its simplicity and good yields.
- Multi-component reactions provide a versatile platform for rapid synthesis of pyrazole derivatives with potential biological activities.
- Reaction monitoring by TLC and purification by recrystallization are critical to obtaining high-purity products.
- Substituent effects on the phenyl ring (e.g., methyl at ortho position) influence the reactivity and yield, requiring optimization of reaction parameters.
- The compound serves as a key intermediate in further heterocyclic synthesis and pharmacological research.
Scientific Research Applications
Biological Activities
Pyrazole derivatives are known for their diverse pharmacological properties. Preliminary studies suggest that 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone may exhibit:
- Anti-inflammatory Effects : Interaction studies indicate potential binding affinity to cyclooxygenase enzymes, which are critical in inflammatory pathways.
- Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity.
Case Studies and Research Findings
Several studies have investigated the biological activities and applications of pyrazole derivatives:
Table 1: Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structure Features | Unique Aspect |
|---|---|---|
| 4-Acetylpyrazole | Pyrazole ring with an acetyl group | Established anti-inflammatory properties |
| 3-Amino-1H-pyrazole | Amino group substitution on pyrazole | Known for anticancer activity |
| 5-Methyl-3-phenylpyrazole | Methyl and phenyl substitutions on pyrazole | Exhibits neuroprotective effects |
| 3-Trifluoromethylpyrazole | Trifluoromethyl group enhancing lipophilicity | Potential use as a PET imaging agent |
These compounds highlight the diversity within the pyrazole family while showcasing how modifications can lead to distinct biological activities and applications.
Applications in Drug Design
The potential applications of this compound extend into drug design:
- Lead Compound Development : Its structural features can serve as a scaffold for developing new drugs targeting inflammatory diseases and cancers.
- Molecular Docking Studies : In silico studies have been conducted to predict its interaction with various biological targets, including kinases involved in cancer progression.
Mechanism of Action
The mechanism by which the compound exerts its effects: Its biological activity is mediated through the interaction with specific molecular targets, such as enzymes or receptors.
Molecular targets and pathways involved: 1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone can interact with enzymes involved in inflammation or microbial pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key analogues differ in the substituent on the phenyl ring attached to the pyrazole. These modifications significantly alter physicochemical and biological properties:
Key Observations:
- Electron-withdrawing groups (e.g., 3-Cl) may improve metabolic stability or alter reactivity in cross-coupling reactions .
Pyrazoline Derivatives
Pyrazolines (dihydro pyrazoles) with ethanone substituents exhibit distinct conformational flexibility and biological activities:
Key Differences:
- Pyrazolines are partially saturated, offering conformational rigidity that may enhance target selectivity .
- The planar pyrazole core in the target compound allows for π-π stacking interactions in materials science applications.
Complex Derivatives with Heterocyclic Attachments
Key Insights:
Biological Activity
1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone, a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C12H12N2O
- Molecular Weight : Approximately 200.24 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a 2-methylphenyl group and an ethanone moiety. The presence of nitrogen atoms in the pyrazole ring contributes to its unique reactivity and biological properties.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds structurally related to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to the standard drug dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been tested against various bacterial strains, showing promising results. For example, derivatives were screened against Bacillus subtilis and E. coli, with some exhibiting significant inhibition at concentrations as low as 40 µg/mL .
Antitumor Activity
The anticancer potential of pyrazole derivatives is another area of interest. Studies have highlighted that some pyrazole compounds can induce cytotoxic effects in cancer cell lines. For instance, certain derivatives displayed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that this compound may interact with cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This interaction could explain its anti-inflammatory effects.
- Molecular Docking Studies : In silico docking studies have indicated potential binding affinities for various receptors and enzymes, further elucidating the mechanisms behind its biological activities .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the modification of the pyrazole ring to enhance biological activity. The synthesis methods can yield derivatives with varied pharmacological profiles, potentially leading to compounds with improved efficacy or reduced side effects .
Case Studies
Several case studies have documented the effects of similar pyrazole compounds:
- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. The most effective compounds showed significant reductions in TNF-α and IL-6 levels .
- Antitumor Efficacy Study : A comparative study evaluated the cytotoxicity of different pyrazole derivatives against various cancer cell lines, revealing that some compounds exhibited IC50 values lower than those of conventional chemotherapeutics .
Q & A
Q. What are the established synthetic routes for 1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]ethanone, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-methylphenyl-substituted pyrazole precursors with acetylating agents. A common approach includes:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-keto esters under reflux conditions (e.g., ethanol or toluene at 80–100°C) .
- Step 2 : Acetylation of the pyrazole at the 4-position using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Optimization : Temperature control (60–80°C) and solvent selection (e.g., anhydrous acetonitrile) improve yield. Monitoring by TLC or HPLC ensures intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement), which is standard for small-molecule crystallography .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the acetyl group (δ ~2.5 ppm in ¹H NMR) and pyrazole ring protons (δ ~7.3–8.1 ppm) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₂N₂O; calc. 200.095 g/mol) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential vapor release (predicted boiling point ~350°C) .
- Waste disposal : Segregate organic waste and consult certified agencies for incineration .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the acetyl carbonyl is a reactive site for nucleophilic additions .
- Molecular docking : Screen binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina. The pyrazole ring may engage in π-π stacking .
Q. What experimental strategies address contradictions in spectroscopic data?
- Case example : Discrepancies in melting points (e.g., literature vs. observed) may arise from polymorphism. Use DSC (Differential Scanning Calorimetry) to identify polymorphic forms .
- NMR anomalies : Dynamic effects (e.g., rotational barriers) can broaden signals. Variable-temperature NMR (e.g., −40°C to 25°C) resolves overlapping peaks .
Q. How can the compound serve as a precursor for bioactive analogs?
- Functionalization : Introduce substituents via:
- Nitro reduction : Convert nitro groups (if present) to amines using H₂/Pd-C .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the pyrazole ring .
- Biological screening : Test derivatives against kinase targets (e.g., JAK2) using enzymatic assays. Pyrazole-based compounds often show kinase inhibition .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Crystallization issues : Low solubility in polar solvents (e.g., water) complicates crystal growth. Use mixed solvents (DMF/water) or slow evaporation .
- C—H⋯π interactions : These non-covalent bonds stabilize crystal packing. Analyze using Mercury software to visualize packing motifs .
Methodological Considerations
Q. How to validate purity for pharmacological studies?
Q. What are best practices for scaling up synthesis without compromising yield?
- Batch vs. flow chemistry : Flow systems enhance heat dissipation and reproducibility for exothermic reactions (e.g., acetylations) .
- Catalyst recycling : Use immobilized catalysts (e.g., SiO₂-supported AlCl₃) to reduce waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
